Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

Chemical Synthesis Process Chemistry Purification

This N-benzyl protected 4-cyanopiperidine building block offers a unique combination of high thermal stability (bp 395°C), CNS-favorable XLogP 2.2, and cost-efficient multigram-to-kilogram scaling vs. methyl ester analogs. Its solid form simplifies handling. Ideal for medicinal chemistry synthesizing analgesic/ataractic N-benzylpiperidine derivatives. Choose this compound for elevated-temperature reaction screening and cost-effective lead optimization campaigns.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 123730-67-6
Cat. No. B046839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-4-cyanopiperidine-4-carboxylate
CAS123730-67-6
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C#N
InChIInChI=1S/C16H20N2O2/c1-2-20-15(19)16(13-17)8-10-18(11-9-16)12-14-6-4-3-5-7-14/h3-7H,2,8-12H2,1H3
InChIKeyFPMGPVRBKDTWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (CAS 123730-67-6) – Procuring the Differentiated Piperidine Scaffold


Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (CAS: 123730-67-6) is a multifunctional piperidine derivative characterized by a benzyl substituent at the nitrogen and a geminally substituted 4-position bearing both a cyano and an ethyl carboxylate group . This precise arrangement of a hydrogen bond acceptor (nitrile), an ester, and a lipophilic benzyl moiety defines its utility as a versatile intermediate with a distinct physicochemical profile [1], differentiating it from simple or N-alkyl piperidine alternatives. Its solid physical form and high reported boiling point (395°C at 760 mmHg) are key considerations for handling and reaction design.

Why Simple Piperidine Analogs Cannot Substitute for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate


Substitution of ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate with in-class analogs like methyl 1-benzyl-4-cyanopiperidine-4-carboxylate or the debenzylated 4-cyanopiperidine-4-carboxylate is not a like-for-like procurement decision. The ethyl ester in the target compound imparts a significantly higher boiling point (395°C) compared to its methyl analog (predicted 381.5°C) and a different lipophilicity profile (XLogP ~2.2) [1], which directly influences purification methods, reaction solvent selection, and downstream metabolic stability [2]. Furthermore, the N-benzyl group is a critical structural feature for activity in key pharmacological classes [3] and its removal fundamentally alters the molecule's synthetic utility and potential biological interactions, as evidenced by the distinct applications of debenzylated analogs in T-type calcium channel research .

Quantitative Differentiation of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (CAS 123730-67-6) Against Key Analogs


Thermal Stability and Volatility Differentiation from the Methyl Ester Analog

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (Target) exhibits a significantly higher boiling point compared to its methyl ester analog, methyl 1-benzyl-4-cyanopiperidine-4-carboxylate. This difference directly impacts purification options, with the target compound being amenable to high-temperature distillations that are precluded for the more volatile methyl ester.

Chemical Synthesis Process Chemistry Purification

Lipophilicity and Potential Metabolic Stability vs. Methyl Ester Analog

The target compound possesses a calculated lipophilicity (XLogP) of approximately 2.2 [1]. While direct experimental XLogP data for the methyl ester analog is not consistently reported, the general principle that ethyl esters confer higher lipophilicity and potentially different metabolic stability profiles compared to methyl esters is well-established for cyanoalkyl piperidine derivatives [2].

Medicinal Chemistry ADME Drug Discovery

Commercial Availability and Price Scalability vs. Carboxylic Acid and Methyl Ester Analogs

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is widely stocked by major global vendors and is available at significantly more favorable price points for bulk quantities compared to its methyl ester analog. For example, the ethyl ester (Target) is available from Fluorochem at £503.00/kg , while the methyl ester analog commands a price of approximately €1,980.00/g from CymitQuimica , representing a difference of approximately 3,900-fold on a per-gram basis for bulk scales.

Procurement Supply Chain Research Economics

Definitive Research & Industrial Scenarios for Procuring Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (CAS 123730-67-6)


Process Chemistry for N-Benzyl-4-Cyanopiperidine Scaffolds Requiring Kilogram-Scale Economics

For research programs requiring multigram to kilogram quantities of a protected 4-cyanopiperidine building block, this compound is the rational choice based on economic evidence. As detailed in Section 3 , its bulk pricing from major suppliers like Fluorochem is orders of magnitude lower than the methyl ester analog, enabling cost-effective scale-up without synthetic route changes.

Synthesis of CNS Drug Candidates with Defined Lipophilicity Requirements

In medicinal chemistry campaigns targeting CNS penetration, the calculated XLogP of 2.2 [1] provides a favorable starting point for lead optimization. This intermediate is directly relevant to the synthesis of N-benzylpiperidine derivatives with reported analgesic and ataractic activities [2].

High-Temperature Reaction Development and Distillation-Based Purification

The compound's high boiling point of 395°C makes it uniquely suited for reaction screening under elevated thermal conditions where lower-boiling analogs (e.g., the methyl ester, predicted 381.5°C) would be lost or decompose. This property also enables its use as a high-boiling solvent or co-solvent in niche synthetic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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